Glutamic acid diethyl ester
Overview
Description
Glutamic acid diethyl ester, also known as L-Glutamic acid diethyl ester hydrochloride (GDE), is a white to off-white powder or crystal . It is an experimental drug that inhibits the activity of glutamic acid decarboxylase, an enzyme that catalyses the production of glutamate . GDE has been shown to decrease locomotor activity in rats and to cause neuronal death in cerebellar Purkinje neurons .
Synthesis Analysis
Glutamic acid diethyl ester can be synthesized using various methods. For instance, it can be used in the synthesis of oligo (γ-ethyl L-glutamate) via oligomerization catalyzed by papain . It can also be used in the synthesis of L-glutamic acid-based dendritic compounds . Another method involves the synthesis of alkyd resins with glutamic acid-based monomers .Physical And Chemical Properties Analysis
Glutamic acid diethyl ester is a white to off-white powder or crystal . It has a molecular weight of 239.70 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Anticonvulsant Properties
Glutamic acid diethyl ester (GDEE) exhibits potential as an anticonvulsant. Schwarz and Freed (2005) explored its role in inhibiting seizures induced by quisqualate, a glutamate receptor agonist. They found that GDEE can effectively block quisqualate-induced seizures in mice, suggesting its involvement in seizure modulation via the quisqualate-sensitive receptor, particularly in types of seizures controlled by valproic acid (Schwarz & Freed, 2005).
Role in Metabotropic Glutamate Receptor Ligands
Bessis et al. (2003) synthesized two analogs of glutamic acid, including one derived from diethyl (diethoxy-phosphoryl)-acrylic acid ethyl ester. These compounds were found to act as antagonists on metabotropic glutamate receptors, mGlu2 and mGlu8a, indicating a potential role of glutamic acid diethyl ester derivatives in modulating glutamate signaling (Bessis et al., 2003).
Synthesis of Theanine
Zhang et al. (2010) conducted a study on the synthesis of theanine, an amino acid found in green tea, using glutamic acid γ-methyl ester and ethylamine. They achieved a higher yield using this method compared to the use of glutamine as a substrate. This research highlights another application of glutamic acid derivatives in synthesizing biologically significant compounds (Zhang et al., 2010).
Organogel Formation
Li, Wang, and Liu (2007) demonstrated the use of glutamic acid diethyl ester derivatives in forming organogels. They synthesized compounds like N-(2-naphthacarbonyl)-l-glutamic acid diethyl ester and found that these can form stable gels in certain solvents under specific conditions.
This research suggests potential applications in materials science and nanotechnology for creating structured materials with unique properties (Li, Wang, & Liu, 2007).
Polymerization and Copolymerization
Uyama et al. (2002) investigated the protease-catalyzed polymerization and copolymerization of L-glutamic acid diethyl ester hydrochloride. They found that enzymes like papain showed high catalytic activity towards this polymerization, leading to the formation of poly(alpha-peptide). This study suggests potential applications in biopolymer synthesis and material science (Uyama et al., 2002).
Synthesis of Biologically Active Compounds
Kim et al. (2009) used glutamic acid derivatives in the stereoselective synthesis of threo-β-hydroxy-l-glutamic acid, a compound of interest as a biologically active molecule and a chiral synthon. This research indicates the utility of glutamic acid diethyl ester in synthesizing complex molecules with potential pharmaceutical applications (Kim et al., 2009).
properties
IUPAC Name |
diethyl (2S)-2-aminopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPVHLYIHBEFW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1118-89-4 (hydrochloride) | |
Record name | Glutamic acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167772 | |
Record name | Glutamic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutamic acid diethyl ester | |
CAS RN |
16450-41-2, 55895-85-7 | |
Record name | Glutamic acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutamic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL GLUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QM1L3N85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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